Aureobasidin G

Description

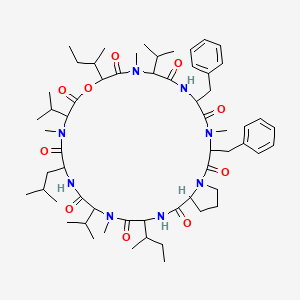

Structure

2D Structure

Properties

CAS No. |

127757-31-7 |

|---|---|

Molecular Formula |

C60H92N8O10 |

Molecular Weight |

1085.4 g/mol |

IUPAC Name |

3,6-dibenzyl-12,24-di(butan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,15,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) |

InChI Key |

AWEWXWTYLIFPQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C |

Origin of Product |

United States |

Bioproduction and Synthetic Methodologies for Aureobasidin G and Analogues

Microbial Producers and Fermentation Optimization

The production of Aureobasidin G is confined to specific microbial strains and is heavily influenced by cultivation conditions. Understanding these factors is critical for optimizing its yield.

Identification of Aureobasidium Species Strains

The primary microbial source for the aureobasidin family of antibiotics, including this compound, is the black, yeast-like fungus Aureobasidium pullulans. Specifically, a series of aureobasidins, designated A through R, were first isolated from the fermentation broth of Aureobasidium pullulans strain R106 . jst.go.jp This identifies strain R106 as the original producer of this compound. The compound is also known by the synonym Antibiotic R 106VI, further linking it to this specific strain. nih.gov

It is crucial to note that the ability to produce aureobasidins is not a universal characteristic of the species. Many A. pullulans strains, including those selected for the industrial production of the polysaccharide pullulan, are non-producers of aureobasidin A. fao.org Furthermore, while a new aureobasidin was discovered from a marine-derived Aureobasidium sp., the production of this class of compounds appears to be highly strain-specific. researchgate.net

| Identified Producer of this compound |

| Microorganism |

| Strain |

| Compound Family Produced |

| Reference |

Cultivation Conditions and Yield Enhancement

Detailed fermentation optimization data specifically for this compound is not extensively documented in current literature. However, the general process for producing the aureobasidin family from A. pullulans R106 has been described. jst.go.jp Furthermore, studies on the closely related Aureobasidin A provide a valuable framework for understanding the key parameters for yield enhancement.

For instance, the production of Aureobasidin A can be carried out in fermentation broths, which can then be used directly or processed to purify the compound. google.com Optimization of fermentation conditions for other Aureobasidium products like liamocins and pullulan often involves adjusting nutrient sources, pH, aeration, and agitation. nih.govnih.gov

A study on enhancing Aureobasidin A production from Aureobasidium pullulans PA-2 demonstrated that optimizing cultivation parameters significantly boosts yield. The optimal conditions involved manipulating the inoculum size, rotation speed, temperature, liquid volume, and initial pH of the culture medium. yeasenbio.com It has also been noted that the composition of the culture medium, particularly the presence of glucose and specific amino acids, can influence the antifungal activity and production of aureobasidins. mdpi.com While these specific values are for Aureobasidin A, they suggest that a similar multi-parameter optimization approach would be essential for enhancing this compound production.

| General Fermentation Parameters for Aureobasidium Metabolites | | :--- | :--- | | Carbon Source | Glucose, Sucrose | | Nitrogen Source | Yeast Extract, Peptone, (NH₄)₂SO₄ | | Key Factors for Optimization | pH, Temperature, Aeration, Agitation, Medium Composition | | General Fermentation Temperature | 25-30°C | | References | fao.orggoogle.comnih.govmdpi.com |

Biosynthetic Pathways and Genetic Regulation

This compound, as a complex peptide-based natural product, is not synthesized by ribosomes. Instead, its production is orchestrated by large, multi-functional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) Gene Clusters

The biosynthesis of aureobasidins is dependent on Non-Ribosomal Peptide Synthetases (NRPSs). nih.gov These are massive, modular enzyme complexes that act as an assembly line to construct the peptide backbone from amino acid and hydroxy acid precursors. univ-lille.frnih.gov In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically located together in the genome, forming a biosynthetic gene cluster (BGC). nih.gov

While the specific NRPS gene cluster for this compound has not been detailed, the BGC for the closely related Aureobasidin A has been cloned and characterized from A. pullulans BP-1938. researchgate.net This cluster contains the pivotal gene, aba1, which is a single, massive open reading frame that codes for the Aureobasidin A synthetase. researchgate.net This enzyme is composed of nine distinct modules, each responsible for the incorporation of one of the building blocks of the final molecule. researchgate.net The cyclization of the peptide is typically catalyzed by a terminal domain on the NRPS enzyme. nih.gov Given the structural similarity of the aureobasidin family, it is highly probable that the this compound synthetase is also a large, multi-modular NRPS encoded by a similar gene cluster in A. pullulans strain R106.

Enzymatic Mechanisms and Precursor Incorporation

The enzymatic mechanism of an NRPS involves a series of domains within each module. nih.govnih.gov An adenylation (A) domain first selects and activates a specific precursor (an amino acid or hydroxy acid) by converting it to an aminoacyl adenylate. This activated monomer is then transferred to a thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the growing peptide chain. A condensation (C) domain then catalyzes the formation of a peptide bond between the growing chain and the newly incorporated monomer. nih.gov Some modules may contain additional domains for modifications, such as N-methylation, which is a common feature in aureobasidins. nih.gov

The precursors for this compound can be deduced from its chemical structure (C₆₀H₉₂N₈O₁₀). nih.govuni.lu These building blocks are incorporated by the specific A-domains of the NRPS.

| Precursor Moieties of this compound |

| N-methyl-DL-valine |

| DL-phenylalanine |

| DL-proline |

| DL-isoleucine |

| DL-leucine |

| N-oxa-DL-isoleucyl (hydroxy acid) |

| Reference |

Studies on Aureobasidin A have shown that the NRPS machinery can be flexible. In a process known as precursor-directed biosynthesis, feeding the fungal culture with analogues of the natural amino acid precursors can lead to their incorporation into the final structure, creating novel aureobasidin variants. mdpi.com This highlights the potential to generate new analogues by manipulating the precursor pool available to the this compound synthetase.

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering presents a powerful strategy for increasing the production of desired compounds in microorganisms. While no specific metabolic engineering efforts targeting this compound have been reported, research on Aureobasidium species provides a clear roadmap of potential strategies.

One common approach is to eliminate competing metabolic pathways. For example, it has been suggested that knocking out genes involved in melanin (B1238610) pigment production could improve the yield and purity of other bioproducts, including aureobasidins. google.com

Another successful strategy involves increasing the supply of essential precursors. Metabolic engineering of A. melanogenum to enhance the production of acetyl-CoA and ATP—key building blocks for many secondary metabolites—led to a significant increase in liamocin production. nih.gov This was achieved by overexpressing key genes in precursor pathways and relieving glucose repression, which often limits secondary metabolite production. nih.gov Similar strategies aimed at boosting the intracellular pools of the specific amino acid and hydroxy acid precursors for this compound could prove effective. The development of advanced genetic tools, such as efficient chromosomal integration systems, further enables these complex metabolic engineering approaches in Aureobasidium species. nih.gov

Chemical Synthesis and Semisynthesis of this compound and Related Compounds

The complex structure of aureobasidins, characterized as highly N-methylated cyclodepsipeptides, presents significant challenges for chemical synthesis. ijcce.ac.ir These challenges include the difficult coupling of hydroxy acid moieties, poor attachment of later residues onto the peptidyl resin, and problematic purification and cyclization processes. ijcce.ac.ir Despite these hurdles, both total synthesis and semisynthetic methods have been developed to produce aureobasidins and their analogues, facilitating further investigation into their structure-activity relationships.

Strategies for Total Synthesis of Cyclodepsipeptides

Cyclodepsipeptides, the structural class to which aureobasidins belong, are macrocycles containing both amide and ester bonds. rsc.org Their total synthesis is a complex undertaking that requires careful strategic design to manage sensitive functional groups and avoid side reactions like epimerization. rsc.org The key step in any synthesis is the macrocyclization, and several core strategies have been established. rsc.orgresearchgate.net

A combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization is a common and effective approach. wu.ac.th SPPS, utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is invaluable for the stepwise assembly of the linear peptide precursor on a resin support. ijcce.ac.irresearchgate.net Following the assembly of the linear chain, it is cleaved from the resin and the crucial macrocyclization step is performed in solution.

The main macrocyclization strategies include:

Solution-Phase Macrolactamization : This is a frequently used method where the macrocycle is closed by forming an amide bond between the N-terminus and C-terminus of the linear precursor. rsc.orgresearchgate.net This approach was employed in the synthesis of the cyclodepsipeptide alveolaride C, where amide coupling and subsequent macrolactamization formed the 17-membered ring. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often used to facilitate this ring-closing reaction in dilute solutions. ijcce.ac.irgrowingscience.com

Solution-Phase Macrolactonization : This strategy involves forming the macrocycle's ester bond as the final ring-closing step. rsc.orgresearchgate.net This is often more challenging due to the sensitive nature of the ester linkage.

On-Resin Macrolactamization : In this approach, the amide bond formation to close the ring occurs while the peptide is still anchored to the solid support, typically via a side chain. rsc.org

The choice of cyclization site is critical and is planned retrospectively from the target molecule. nih.gov For instance, in the total synthesis of [Leu]6-Aureobasidin K, the linear nonadepsipeptide was first constructed using SPPS, after which the ester bond was formed on the resin, and the final cyclization was achieved via macrolactamization in the solution phase. growingscience.com The synthesis of another cyclodepsipeptide, BZR-cotoxin IV, also followed a three-step process involving precursor synthesis, linear depsipeptide assembly on a resin, and final solution-phase cyclization. wu.ac.th

| Strategy | Description | Key Feature | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the linear peptide precursor on a solid resin support. | Efficient for building the linear chain using protecting groups like Fmoc. | researchgate.net |

| Solution-Phase Macrolactamization | Ring closure via amide bond formation in a dilute solution after cleavage from the resin. | Common and effective for forming the macrocyclic peptide backbone. | rsc.orgnih.gov |

| Solution-Phase Macrolactonization | Ring closure via ester bond formation in solution. | An alternative cyclization strategy, forming the defining depsipeptide linkage. | rsc.org |

| On-Resin Cyclization | Macrocyclization (typically macrolactamization) occurs while the peptide is still attached to the resin. | Can simplify purification by leaving linear failures behind on the resin. | rsc.org |

Approaches for Analog Derivatization and Modification

The synthesis of analogs is crucial for exploring structure-activity relationships (SAR). Given the synthetic difficulties associated with natural aureobasidins, creating analogues that may be easier or less costly to produce while retaining biological activity is a key objective. ijcce.ac.ir Strategies for derivatization generally fall under the concept of diverted total synthesis, where a common intermediate is used to generate a library of related compounds. researchgate.net

One primary approach involves the substitution or elimination of amino acid residues within the cyclodepsipeptide structure. A study focused on creating analogs of Aureobasidin B developed a series of cyclic nonapeptides and heptapeptides. ijcce.ac.ir This was achieved by systematically replacing or removing specific amino acid pairs from the parent structure to simplify the molecule and investigate the contribution of individual residues. For example, the nonapeptide analog NP1 featured three residue substitutions, and a subsequent heptapeptide (B1575542) analog, HP1, was created by eliminating the D-Val1 and Leu8 residues from NP1. ijcce.ac.ir

Another successful strategy is the modification of specific functional groups on the amino acid side chains. Semisynthetic modification of Aureobasidin A at the N-Me-Phe residue at position #4 has been shown to produce potent analogues with improved activity spectra. acs.org Research has also demonstrated that creating ester derivatives with 4–6 carbon chains at the γ-carboxyl group of the amino acid at position 6 can yield analogues with excellent antifungal activity. mdpi.com

The total synthesis of specific analogues has also been achieved. The synthesis of [Leu]6-Aureobasidin K, an analog where the L-alloisoleucine at position 6 is replaced by L-leucine, was accomplished using a combination of solid-phase and solution-phase methods. growingscience.com Similarly, [2S,3S-Hmp]-Aureobasidin L was synthesized using a combined solid- and solution-phase approach. researchgate.net These synthetic routes allow for the introduction of non-natural amino acids or modified residues at specific points in the sequence. researchgate.net For instance, the discovery of persephacin, a natural aureobasidin analogue, revealed the absence of both phenylalanine residues and the inclusion of a novel amino acid, persephanine, showcasing that significant modifications at positions #3 and #4 are possible. acs.org

| Analog Designation | Parent Compound | Modification Strategy | Description | Reference |

| NP1 | Aureobasidin B | Substitution | A cyclic nonapeptide with three substituted residues. | ijcce.ac.ir |

| HP1 | NP1 | Elimination | A cyclic heptapeptide created by removing the D-Val1 and Leu8 residues from NP1. | ijcce.ac.ir |

| HP2 | NP1 | Elimination | A cyclic heptapeptide created by removing the MeVal2 and MeVal7 residues from NP1. | ijcce.ac.ir |

| [Leu]6-AbK | Aureobasidin K | Substitution | L-alloisoleucine at position 6 was replaced by L-leucine. | growingscience.com |

| [2S,3S-Hmp]-AbL | Aureobasidin L | Substitution | An analog synthesized using solid-phase methods. | researchgate.net |

| Percephacin | Aureobasidin A | Natural Variation | Lacks both phenylalanine residues and incorporates the novel amino acid persephanine. | acs.org |

Structure Activity Relationships Sar and Structural Determinants of Bioactivity of Aureobasidin G Analogues

Identification of Key Pharmacophoric Elements

The quest to delineate the essential components of the aureobasidin pharmacophore—the precise three-dimensional arrangement of atoms or functional groups responsible for its biological activity—has been a significant focus of research. While a comprehensive understanding is still evolving, several key elements have been identified as crucial for the antifungal efficacy of Aureobasidin G and its relatives. researchgate.netnih.gov

The core structure of aureobasidins is a cyclic peptolide, consisting of a hydroxy acid and a chain of eight amino acids. researchgate.net Within this macrocycle, specific residues and their conformations are believed to be critical. The N-methylated amino acids, a characteristic feature of this class, are thought to play a vital role in maintaining the conformational stability necessary for binding to its target, inositol (B14025) phosphorylceramide (IPC) synthase. nih.govpnas.org This enzyme is essential for sphingolipid biosynthesis in fungi. smolecule.comnih.gov

Key residues that have been implicated as part of the pharmacophore include:

β-hydroxy-N-methyl-L-valine at position 9: The hydroxyl group and the specific stereochemistry of this residue are considered important for bioactivity. researchgate.net

Phenylalanine residues: The aromatic side chains of phenylalanine at positions 3 and 4 are also believed to contribute significantly to the molecule's interaction with its target. researchgate.net

N-methyl groups: The presence of N-methyl groups on several amino acid residues is thought to influence the peptide's conformation and membrane permeability. pnas.org

Impact of Specific Amino Acid Residue Modifications on Biological Activity

The systematic modification of amino acid residues within the aureobasidin scaffold has provided invaluable insights into the SAR of this class of compounds. These studies have revealed that even subtle changes to the primary sequence can have profound effects on antifungal activity.

Modifications at Positions 3 and 4: Alterations to the phenylalanine residues at positions 3 and 4 have been explored. For instance, the analogue [L-biphenylalanyl3,N-methyl-D-alanyl4]-AbA demonstrated activity against Aspergillus fumigatus, a pathogen against which the parent compound, Aureobasidin A, has limited efficacy. researchgate.net This suggests that modifications in this region can expand the antifungal spectrum.

Modifications at Positions 6, 7, and 8: The introduction of different amino acids at positions 6, 7, and 8 has yielded mixed results. Replacing the native residues with L-glutamic acid at positions 6 or 8 resulted in analogues with weak activity. researchgate.net However, esterification of the gamma-carboxyl group of this introduced glutamic acid with benzyl (B1604629) or shorter alkyl (C4 or C6) alcohols significantly enhanced antifungal activity against Candida species. researchgate.net Conversely, the introduction of a long alkyl (C14) chain at these positions led to a complete loss of activity. researchgate.net

Table 1: Impact of Amino Acid Modifications on Antifungal Activity

| Analogue | Modification | Effect on Antifungal Activity | Reference |

|---|---|---|---|

| [L-biphenylalanyl3,N-methyl-D-alanyl4]-AbA | Replacement of Phe3 and N-Me-Phe4 | Activity against Aspergillus fumigatus | researchgate.net |

| [L-Glu6]-AbA derivative (C6 alcohol ester) | Replacement at position 6 with L-Glu and esterification | Strongest activity against Candida spp. among tested lipophilic analogues | researchgate.net |

A notable recent discovery is persephacin, an aureobasidin analogue where both phenylalanine residues are absent and are replaced by a novel amino acid, persephanine. acs.org This compound exhibits potent and broad-spectrum antifungal effects, including against resistant strains, highlighting that significant structural deviations can lead to improved therapeutic profiles. acs.org

Rational Design Principles for Novel this compound Derivatives

The insights gained from SAR studies are fueling the rational design of novel this compound derivatives with enhanced properties, such as improved efficacy, broader spectrum of activity, and better pharmacokinetic profiles. oup.comresearchgate.netnih.gov The primary goal is to create molecules that retain the potent antifungal mechanism while overcoming the limitations of the natural products.

Key principles guiding this design process include:

Conformational Rigidity: Maintaining the bioactive conformation is crucial. This can be achieved through the strategic introduction of N-methylated amino acids or other conformational constraints that mimic the stable structure observed in active aureobasidins. pnas.org

Modulation of Lipophilicity: As seen with the esterification of glutamic acid residues, altering the lipophilicity of the molecule can significantly impact its ability to cross fungal cell membranes and interact with its target. researchgate.net This provides a handle for optimizing activity and selectivity.

Target-Specific Modifications: As the understanding of the binding site on IPC synthase improves, derivatives can be designed to form more specific and potent interactions. This could involve introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions with the enzyme.

Overcoming Resistance Mechanisms: Some fungi possess efflux pumps that can expel antifungal drugs. researchgate.net Designing derivatives that are poor substrates for these pumps is a key strategy. The success of persephacin against Aspergillus fumigatus, which is intrinsically resistant to some aureobasidins, suggests this is a viable approach. acs.org

Computational modeling and machine learning are increasingly being employed to predict the antifungal activity of novel peptide designs, potentially accelerating the discovery of new drug candidates. oup.com By combining these computational approaches with the foundational knowledge from SAR studies, the path is paved for the development of the next generation of aureobasidin-based antifungal therapies.

Molecular and Cellular Mechanisms of Action of Aureobasidins, with Emphasis on Ipc Synthase Inhibition

Elucidation of Inositol (B14025) Phosphorylceramide Synthase (IPC Synthase/Aur1p) as the Primary Target

The primary molecular target of the antifungal agent Aureobasidin A has been identified as inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway of fungi. researchgate.netgenscript.comcambridge.orgresearcher.lifenih.govnih.govresearchgate.netasm.orgresearchgate.netcore.ac.uknih.govfrontiersin.org This enzyme, encoded by the AUR1 gene, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, forming inositol phosphorylceramide (IPC). researchgate.netresearchgate.netuniprot.orgresearchgate.net This step is critical for the synthesis of complex sphingolipids in fungi and some protozoa but is absent in mammals, making IPC synthase an attractive target for antifungal drug development. researchgate.netgenscript.comresearcher.lifenih.govnih.govcore.ac.ukfrontiersin.orgpatsnap.comresearchgate.net

Direct Inhibition Kinetics and Binding Site Analysis

Kinetic studies have revealed that Aureobasidin A is a potent and specific inhibitor of IPC synthase. asm.orgresearchgate.netnih.gov It exhibits irreversible, time-dependent inhibition of the wild-type enzyme from both Candida albicans and Saccharomyces cerevisiae, with apparent Ki values in the picomolar range (183 and 234 pM, respectively). asm.orgnih.gov For the S. cerevisiae enzyme, the 50% inhibitory concentration (IC50) has been reported to be approximately 0.2 nM. researchgate.netresearchgate.net In contrast, its inhibition of the IPC synthase from an Aureobasidin A-resistant S. cerevisiae mutant is reversible and significantly weaker, with a Ki of 1.4 μM. asm.org

The interaction of Aureobasidin A with IPC synthase has been characterized as noncompetitive with respect to the donor substrate, phosphatidylinositol (PI). asm.org Kinetic parameters for the substrates of S. cerevisiae IPC synthase have been determined, with a Km value of 3.0 μM for C6-NBD-ceramide and 555 μM for PI. nih.gov For the C. albicans enzyme, the Km values are 3.3 μM for C6-NBD-ceramide and 138.0 μM for PI. acs.org

Mutations conferring resistance to Aureobasidin A have been identified near the inhibitor's binding site, which interfere with its binding. researchgate.netgenscript.com In S. cerevisiae, substitutions at positions His157 and Phe158 in the Aur1p protein have been linked to resistance. nih.govnih.gov Similarly, in Botrytis cinerea, mutations at L197P, F288S, and T323A in the AUR1 gene result in resistance. researchgate.netjst.go.jp

| Organism | Enzyme Type | Inhibition Type | Apparent Ki | IC50 |

|---|---|---|---|---|

| Candida albicans | Wild-Type | Irreversible, Time-Dependent | 183 pM asm.orgnih.gov | |

| Saccharomyces cerevisiae | Wild-Type | Irreversible, Time-Dependent | 234 pM asm.orgnih.gov | ~0.2 nM researchgate.netresearchgate.net |

| Saccharomyces cerevisiae (AbA-resistant mutant) | Mutant | Reversible, Noncompetitive | 1.4 μM asm.org |

Structural Insights into IPC Synthase-Aureobasidin Interactions (e.g., Cryo-EM)

Recent cryo-electron microscopy (cryo-EM) studies of the Saccharomyces cerevisiae IPC synthase complex have provided detailed structural insights into its interaction with Aureobasidin A. researchgate.netgenscript.comresearcher.lifenih.govresearchgate.net The IPC synthase exists as a dimer of heterodimers, with each heterodimer composed of the catalytic subunit Aur1p and the regulatory subunit Kei1. researchgate.netgenscript.comresearcher.lifenih.gov

The cryo-EM structure of the Aureobasidin A-bound complex reveals that the inhibitor occupies a predominantly hydrophobic pocket within the catalytic core domain of each Aur1p subunit. researchgate.netgenscript.comresearcher.lifenih.gov This binding effectively blocks the entry of both substrates, ceramide and phosphatidylinositol, into the active site. researchgate.netgenscript.com The mutations that confer resistance to Aureobasidin A are clustered near this binding pocket, providing a structural basis for their interference with inhibitor binding. researchgate.netgenscript.com The structural data confirm that Aureobasidin A directly targets the catalytic machinery of IPC synthase, preventing the synthesis of essential sphingolipids. researchgate.netgenscript.comresearcher.lifenih.gov

Downstream Cellular Perturbations and Pathophysiological Responses

Dysregulation of Sphingolipid Homeostasis

Inhibition of IPC synthase by Aureobasidin A leads to a profound dysregulation of sphingolipid homeostasis in fungal cells. nih.govresearchgate.netnih.govyeasenbio.comresearchgate.netasm.org The primary consequence is the blockage of the synthesis of inositol phosphorylceramide (IPC) and its downstream complex sphingolipids, such as mannosyl-inositol phosphoryl-ceramides (MIPC) and mannosyl-di-(inositol phosphoryl)-ceramides (M(IP)2C). nih.govhepvs.ch This depletion of essential complex sphingolipids disrupts the structure and function of the plasma membrane. patsnap.comnih.govyeasenbio.comyeasenbio.com

A concurrent and critical effect of IPC synthase inhibition is the accumulation of the upstream substrate, ceramide. researchgate.netpatsnap.comhepvs.ch Elevated ceramide levels are cytotoxic and can trigger a cascade of cellular events, including programmed cell death (apoptosis). researchgate.netpatsnap.com This dual effect of depleting essential lipids while accumulating a toxic precursor is a key aspect of Aureobasidin A's fungicidal activity. researchgate.netyeasenbio.com Studies have shown that treatment with Aureobasidin A leads to an increase in both natural and exogenously supplied ceramide levels within the cell. hepvs.ch

Alterations in Fungal Cell Cycle Progression and Morphology

The disruption of sphingolipid biosynthesis by Aureobasidin A has significant repercussions for fungal cell cycle progression and morphology. researchgate.netresearchgate.netjst.go.jp In Saccharomyces cerevisiae, treatment with Aureobasidin A causes cells to arrest in the G2 phase of the cell cycle. asm.orgnih.gov This suggests that while DNA replication is unaffected, some cellular processes required for normal bud growth are inhibited. asm.orgnih.gov

Morphologically, Aureobasidin A treatment induces distinct changes. In S. cerevisiae, an increase in cells with a single small bud or multiple buds is observed. asm.orgnih.gov In Botrytis cinerea, the inhibitor causes a delay in conidial germination and excessive branching near the tips of the germ tube and mycelium. researchgate.netjst.go.jp Inhibition of the aurA gene in Aspergillus nidulans spores prevents germination and results in a terminal phenotype. researchgate.net These morphological aberrations are a direct consequence of the disruption of processes essential for polarized growth, which are dependent on proper sphingolipid composition in the cell membrane. researchgate.net

Impacts on Cytoskeleton Dynamics and Actin Assembly

Aureobasidin A treatment leads to significant disruptions in the fungal cytoskeleton, particularly affecting actin assembly. researchgate.netasm.orgnih.gov In Saccharomyces cerevisiae, treatment with the inhibitor results in aberrant actin assembly. asm.orgnih.gov This is a critical finding, as the actin cytoskeleton plays a crucial role in various cellular processes in fungi, including exocytosis, endocytosis, and organelle movement, which are all vital for polarized growth and morphogenesis. researchgate.netnih.govfrontiersin.org

The disruption of actin assembly is closely linked to the observed morphological defects, such as the inhibition of the normal budding process in yeast. asm.orgnih.gov The proper organization of actin into structures like patches and cables is essential for directing the transport of secretory vesicles to the growing bud surface. asm.org The aberrant actin assembly caused by Aureobasidin A likely contributes to the delocalization of chitin (B13524) and ultimately leads to a loss of membrane integrity and cell death. asm.orgnih.gov

| Cellular Process | Observed Effect | Fungal Species |

|---|---|---|

| Sphingolipid Homeostasis | Inhibition of IPC synthesis, accumulation of ceramide researchgate.netpatsnap.comnih.govyeasenbio.comhepvs.ch | General |

| Cell Cycle Progression | G2 phase arrest asm.orgnih.gov | Saccharomyces cerevisiae |

| Morphology | Increased small-budded/multibudded cells asm.orgnih.gov | Saccharomyces cerevisiae |

| Morphology | Delayed germination, excessive branching researchgate.netjst.go.jp | Botrytis cinerea |

| Cytoskeleton | Aberrant actin assembly asm.orgnih.gov | Saccharomyces cerevisiae |

Modulation of Cellular Membrane Integrity and Permeability

This compound, through its primary action of inhibiting inositol phosphorylceramide (IPC) synthase, triggers a cascade of events that severely compromise the integrity and permeability of the fungal cell membrane. yeasenbio.compatsnap.com The inhibition of IPC synthase disrupts the synthesis of essential sphingolipids, leading to their depletion and an accumulation of the substrate, ceramide. patsnap.com This imbalance has profound consequences for the structural and functional properties of the cell membrane.

Research on various fungal species has demonstrated that treatment with aureobasidins leads to a tangible loss of membrane integrity. In Saccharomyces cerevisiae, the release of amino acids into the culture medium was detected as cell death commenced, indicating a breach in the cell membrane. asm.org Similarly, studies on clinical isolates of Candida species revealed that Aureobasidin A treatment increased the susceptibility of cells to sodium dodecyl sulphate (SDS), a detergent that disrupts cell membranes, and induced the leakage of DNA into the supernatant. mdpi.com This suggests that the structural stability of the membrane is weakened, making it more permeable to external stressors and unable to retain intracellular contents. mdpi.com For instance, in Candida glabrata and Candida albicans, the amount of DNA released from treated cells was significantly higher than in untreated controls. mdpi.com

Effects on Mitochondrial Function and Bioenergetics

Studies in Candida species have shown that treatment with aureobasidin A leads to increased oxidative stress and a decreased mitochondrial membrane potential. mdpi.comresearchgate.net A reduced mitochondrial membrane potential is a hallmark of mitochondrial dysfunction, indicating a disruption in the electron transport chain and a compromised ability to produce ATP. This mitochondrial damage is thought to be a direct consequence of the altered sphingolipid composition, suggesting that sphingolipids are crucial for maintaining the integrity of mitochondrial membranes. researchgate.net

In Cryptococcus neoformans, aureobasidin A treatment has also been linked to the production of oxidative stress, likely due to disturbances in the mitochondrial membrane and a reduction in lysosomal integrity. researchgate.net The accumulation of reactive oxygen species (ROS) can further damage cellular components, including mitochondria, creating a vicious cycle of cellular stress and dysfunction. The link between mitochondrial function and antifungal susceptibility is an area of growing research, with evidence suggesting that mitochondrial dysfunction can sensitize fungal cells to antifungal agents. tandfonline.com

Influence on Cell Wall Composition (e.g., Chitin Content)

The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and acting as a scaffold for various enzymes. Its composition is intricately linked to other cellular processes, and disruptions in one area can have ripple effects on the cell wall. While this compound's primary target is IPC synthase, evidence suggests that its activity indirectly influences the composition of the fungal cell wall, particularly the chitin content.

In clinical isolates of Candida species, treatment with aureobasidin A resulted in a noticeable decrease in chitin content. mdpi.comresearchgate.net Chitin is a crucial structural component of the cell wall, and its proper synthesis and localization are vital for cell integrity. mdpi.comelifesciences.org The reduction in chitin upon aureobasidin treatment suggests that the disruption of the sphingolipid biosynthetic pathway may interfere with the normal regulation of cell wall synthesis. researchgate.net

Comparative Analysis of Mechanisms in Fungi versus Protozoa

Specificity of Action in Fungal Pathogens

This compound and its analogs exhibit a high degree of specificity in their action against a broad spectrum of fungal pathogens. yeasenbio.comelsevier.esgoogle.comfrontiersin.org This specificity is rooted in the presence and essentiality of the target enzyme, inositol phosphorylceramide (IPC) synthase, in fungi. patsnap.comnih.gov IPC is a major sphingolipid in fungi, and its synthesis is crucial for their growth, virulence, and cellular signaling. mdpi.comnih.gov Mammalian cells, in contrast, primarily synthesize sphingomyelin (B164518) and lack IPC, making the fungal IPC synthase an attractive and specific drug target. nih.gov

The potent antifungal activity of aureobasidins has been demonstrated against numerous clinically relevant fungi, including Candida species (including fluconazole-resistant isolates), Cryptococcus neoformans, and various Aspergillus species. mdpi.commodares.ac.irnih.gov The mechanism of action is consistent across these susceptible fungi: inhibition of IPC synthase leads to the depletion of essential sphingolipids, accumulation of toxic ceramide, disruption of membrane integrity, and ultimately, cell death. yeasenbio.comjst.go.jpnih.gov The high affinity of aureobasidins for fungal IPC synthase, with inhibition constants in the picomolar to nanomolar range, underscores their potent and specific antifungal activity. nih.gov

The essential nature of IPC synthase in fungi is highlighted by the fact that its inhibition leads to a cascade of detrimental effects, including cell cycle arrest, altered morphology, and compromised cell wall integrity. asm.orgjst.go.jpnih.gov The specificity of this compound for its fungal target minimizes off-target effects, which is a desirable characteristic for any antimicrobial agent.

Alternative or Unidentified Targets in Protozoan Parasites (e.g., Toxoplasma gondii)

While aureobasidins have been investigated for their activity against some protozoan parasites due to the presence of IPC synthase orthologues, the mechanism of action appears to be more complex and, in some cases, different from that observed in fungi. nih.govcambridge.orgntd-network.org

In contrast, in the kinetoplastid parasite Trypanosoma brucei, at least one of its sphingolipid synthase isoforms has been shown to be sensitive to Aureobasidin A treatment. researchgate.net However, the situation is complicated by the presence of multiple isoforms of the enzyme in this parasite. researchgate.net For Leishmania major, another kinetoplastid, its IPC synthase is sensitive to Aureobasidin A, but the compound primarily inhibits growth rather than causing cell death. researchgate.net These findings highlight a divergence in the role and susceptibility of the sphingolipid biosynthetic pathway among different protozoan parasites, leading to varied responses to Aureobasidin A.

Interactive Data Table: Effects of Aureobasidin on Fungal Cells

| Organism | Observed Effect | Reference |

| Saccharomyces cerevisiae | Release of amino acids (membrane leakage) | asm.org |

| Saccharomyces cerevisiae | Chitin delocalization | asm.org |

| Candida spp. | Increased susceptibility to SDS | mdpi.com |

| Candida spp. | DNA leakage | mdpi.com |

| Candida spp. | Increased oxidative stress | mdpi.comresearchgate.net |

| Candida spp. | Decreased mitochondrial membrane potential | mdpi.comresearchgate.net |

| Candida spp. | Decreased chitin content | mdpi.comresearchgate.net |

| Cryptococcus neoformans | Increased extracellular potassium leakage | researchgate.net |

| Cryptococcus neoformans | Decreased cell membrane ergosterol (B1671047) content | researchgate.net |

| Cryptococcus neoformans | Production of oxidative stress | researchgate.net |

Interactive Data Table: Comparative Activity of Aureobasidin in Fungi vs. Protozoa

| Organism | Primary Target | Outcome | Reference |

| Fungi | |||

| Candida albicans | IPC Synthase | Fungicidal | nih.gov |

| Saccharomyces cerevisiae | IPC Synthase | Fungicidal | asm.orgnih.gov |

| Aspergillus fumigatus | IPC Synthase | Fungicidal | nih.gov |

| Protozoa | |||

| Toxoplasma gondii | Unidentified/Alternative | Inhibits replication, microbicidal | cambridge.orgcambridge.org |

| Trypanosoma brucei | Sphingolipid Synthase (isoform-specific) | Trypanocidal | researchgate.net |

| Leishmania major | IPC Synthase | Growth inhibition | researchgate.net |

Antimicrobial Spectrum and Efficacy of Aureobasidin G and Aureobasidin Class Compounds

Antifungal Activity Against Clinically Relevant Fungi

Comprehensive Susceptibility Profiles Across Candida Species

Aureobasidin A demonstrates significant in vitro activity against various Candida species, which are common causes of opportunistic fungal infections. nih.govagriculturejournals.cz Studies have shown its effectiveness against Candida albicans, Candida glabrata, Candida tropicalis, and Candida parapsilosis. asm.orgsemanticscholar.org The minimum inhibitory concentration (MIC) of Aureobasidin A against Candida species is generally low, indicating high potency. modares.ac.irnih.gov For instance, one study reported that Aureobasidin A can completely inhibit the growth of Candida albicans SC5314 at a concentration of 20 ng/mL. medchemexpress.com Another study found that for clinical isolates of C. albicans and C. glabrata, the MIC of Aureobasidin A was as low as 0.25 µg/mL. semanticscholar.org

The susceptibility of Candida species to aureobasidins can be influenced by the specific compound and the Candida strain. For example, derivatives of Aureobasidin A with modifications at certain amino acid positions have shown enhanced activity against Candida spp. nih.gov Furthermore, the combination of Aureobasidin A with other antifungal drugs, such as fluconazole (B54011), has demonstrated synergistic effects, even against fluconazole-resistant C. albicans isolates. modares.ac.irresearchgate.net This suggests a potential role for aureobasidin compounds in combination therapies to overcome drug resistance.

Table 1: In Vitro Susceptibility of Candida Species to Aureobasidin A

| Candida Species | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | ATCC 76615 | 0.12 - 4 | modares.ac.ir |

| Candida albicans | Clinical Isolate 1114 | 0.25 | semanticscholar.org |

| Candida albicans | Clinical Isolate 12-99 | 0.25 | semanticscholar.org |

| Candida albicans | SC5314 | 0.02 | medchemexpress.com |

| Candida glabrata | ATCC | 0.5 | semanticscholar.org |

| Candida glabrata | Clinical Isolate 109 | 0.25 | semanticscholar.org |

| Candida tropicalis | N/A | N/A | asm.org |

| Candida parapsilosis | N/A | N/A | asm.org |

Note: MIC values can vary depending on the specific strain and testing methodology.

Efficacy Against Cryptococcus neoformans

Cryptococcus neoformans, an encapsulated yeast that can cause life-threatening meningitis, is also susceptible to Aureobasidin A. asm.orgnih.govagriculturejournals.cz The antifungal activity of Aureobasidin A against C. neoformans has been reported to be superior to that of amphotericin B in some cases. nih.gov The mechanism of action, inhibition of IPC synthase, is effective against this pathogen. nih.gov

While native Aureobasidin A is active, some of its synthetic derivatives have shown reduced or no activity against C. neoformans. nih.gov This highlights the importance of specific structural features for its efficacy against this particular fungus. Interestingly, combining Aureobasidin A with amphotericin B has shown enhanced efficacy in treating cryptococcal meningitis in animal models. researchgate.net

Activity Against Filamentous Fungi (e.g., Aspergillus Species, Scedosporium Species)

The activity of Aureobasidin A against filamentous fungi is more variable. While it shows strong fungicidal activity against some Aspergillus species, it is notably less active against Aspergillus fumigatus, a major human pathogen. asm.orgagriculturejournals.czasm.org This resistance in A. fumigatus is attributed to an efflux pump that efficiently removes the drug from the cell. nih.govacs.org

However, research into Aureobasidin A analogs has yielded compounds with improved activity against A. fumigatus. acs.orgamazonaws.com For example, a novel analog, persephacin, has demonstrated potent antifungal effects against a wide range of filamentous fungi, including A. fumigatus. acs.orgnih.gov Another study showed that certain modifications to the Aureobasidin A structure could produce derivatives with A. fumigatus MICs below 0.5 μg/mL. acs.org

Aureobasidin A has also shown activity against Scedosporium species, which are often resistant to many available antifungal drugs. nih.govoup.com The inhibition of the sphingolipid biosynthetic pathway is a viable strategy against these challenging pathogens. nih.gov

Activity Against Other Pathogenic Fungi (e.g., Histoplasma capsulatum, Blastomyces dermatitidis, Fusarium species, Rhizopus species)

Aureobasidin A exhibits a broad spectrum of activity against other clinically relevant fungi. It is highly active in vitro against the dimorphic fungi Histoplasma capsulatum and Blastomyces dermatitidis. nih.govacs.org

Its efficacy against Fusarium and Rhizopus species is less consistent. Native Aureobasidin A has shown limited activity against Fusarium oxysporum and Rhizopus oryzae. nih.govacs.org However, some derivatives have demonstrated improved performance. For instance, persephacin showed activity against Fusarium solani, and another derivative had a low MIC against Rhizopus oryzae. acs.org Conversely, Rhizopus delemar has been found to be resistant to Aureobasidin A. nih.gov

Impact on Fungal Biofilm Formation and Eradication

Fungal biofilms are structured communities of cells that are notoriously resistant to antimicrobial agents. Aureobasidin compounds have shown promise in combating these resilient structures.

Modulation of Biofilm Architecture and Metabolic Activity

Aureobasidin A has been shown to inhibit the formation of Candida albicans biofilms. mdpi.comresearchgate.net This is significant as biofilm formation is a key virulence factor for this pathogen. The treatment of C. albicans with Aureobasidin A can block biofilm development. mdpi.com One study found that Aureobasidin A had an anti-biofilm effect on C. albicans, leading to the detachment of filaments and the near-complete removal of the biofilm. elsevier.esnih.gov

The effectiveness of Aureobasidin A against Candida biofilms can be influenced by the biofilm's morphology and metabolic activity. elsevier.esnih.govelsevier.es Biofilms with a more filamentous structure and higher metabolic activity have been observed to be more susceptible to the compound. elsevier.esnih.govelsevier.es The disruption of sphingolipid biosynthesis by Aureobasidin A affects the lipid composition and organization of the plasma membrane, which in turn impacts biofilm integrity. semanticscholar.org Specifically, alterations in lipid rafts, which are microdomains rich in sphingolipids, are thought to be crucial for the anti-biofilm activity of these compounds. mdpi.com

Strategies for Biofilm Disruption

The efficacy of Aureobasidin class compounds, particularly Aureobasidin A, extends to challenging fungal biofilms, which are known for their resistance to conventional antimicrobial agents. Research indicates that the impact of Aureobasidin A on Candida biofilms can vary depending on the biofilm's morphological characteristics. researchgate.net Biofilms with predominantly filamentous growth forms, higher biomass, and greater metabolic activity have demonstrated lower minimum inhibitory concentrations (MIC50) for Aureobasidin A, suggesting increased susceptibility. researchgate.net Microscopic analysis of Candida albicans biofilms treated with Aureobasidin A revealed filament detachment and an almost complete removal of the biofilm structure, indicating a direct anti-biofilm effect. researchgate.net

However, some studies note that Aureobasidin A alone may not be sufficient to eradicate mature biofilms. One study found that while Aureobasidin A could reduce biofilm viability at a concentration of 4 µg/mL, it did not display broad antibiofilm activity on its own against certain clinical isolates of Candida spp. researchgate.net The combination of Aureobasidin A with fluconazole, however, proved effective against Candida biofilms, suggesting a synergistic strategy for disrupting these resilient structures. researchgate.netnih.gov The resistance of mature biofilms may be attributed to the protective extracellular matrix, which can act as a diffusion barrier. researchgate.net

Table 1: Effect of Aureobasidin A on Candida Biofilms

| Candida Species | Observation | Finding | Source(s) |

|---|---|---|---|

| C. albicans | FESEM analysis after treatment. | Showed filament detachment and almost complete removal of biofilm. | researchgate.net |

| Candida spp. (clinical isolates) | Biofilm viability assay. | Reduced biofilm viability at 4 µg/mL. | researchgate.net |

| Candida spp. (clinical isolates) | Combination with fluconazole. | Effective against biofilms when combined with fluconazole. | researchgate.netnih.gov |

Interactions with Conventional Antimicrobial Agents

Aureobasidin A demonstrates a significant synergistic relationship with azole antifungals, most notably fluconazole, particularly against fluconazole-resistant strains of Candida. modares.ac.irresearchgate.netnih.gov This synergy is a promising strategy to enhance the efficacy of existing antifungal treatments. semanticscholar.org Studies using checkerboard microdilution methods have consistently shown that the combination of Aureobasidin A and fluconazole leads to a substantial reduction in the minimum inhibitory concentration (MIC) of fluconazole required to inhibit fungal growth. modares.ac.irnih.gov

For instance, in fluconazole-resistant clinical isolates of C. albicans and C. glabrata, the addition of sub-inhibitory concentrations of Aureobasidin A dramatically lowered the fluconazole MIC. modares.ac.irnih.gov The interaction is quantified using the Fractional Inhibitory Concentration Index (FICI), with values ≤0.5 indicating synergy. modares.ac.irresearchgate.net Research has reported FICI values well below this threshold for the combination, confirming a potent synergistic effect. modares.ac.irnih.gov This suggests that Aureobasidin A could potentially restore the clinical utility of fluconazole against resistant pathogens. modares.ac.irresearchgate.net

Table 2: Synergistic Activity of Aureobasidin A with Fluconazole Against Resistant Candida Isolates

| Organism | Fluconazole MIC Alone (µg/mL) | Aureobasidin A Concentration (µg/mL) | Fluconazole MIC in Combination (µg/mL) | FICI | Interpretation | Source(s) |

|---|---|---|---|---|---|---|

| C. albicans (Resistant) | >128 | Not specified | 4 - 0.12 | <0.5 | Synergy | modares.ac.ir |

| C. glabrata 109 (Resistant) | >256 | 0.125 | 32 | 0.1874 | Synergy | nih.gov |

| C. albicans 1114 (Resistant) | 128 | 0.25 | 16 | 0.25 | Synergy | nih.gov |

In contrast to its interaction with azoles, Aureobasidin A does not appear to have a synergistic or antagonistic relationship with the polyene antifungal Amphotericin B. researchgate.netnih.gov Studies evaluating the combination of Aureobasidin A and Amphotericin B against clinical isolates of Candida species have found the interaction to be "indifferent." researchgate.netnih.gov This indicates that the combined antifungal effect is neither greater nor less than the sum of their individual activities.

Table 3: Interaction of Aureobasidin A with Amphotericin B Against Candida spp.

| Organism | Antifungal Combination | Observed Interaction | Source(s) |

|---|

Synergistic Combinations with Azole Antifungals (e.g., Fluconazole)

Activity Against Protozoan Parasites

Aureobasidin A is a potent inhibitor of the in vitro replication of Toxoplasma gondii, an obligate intracellular protozoan parasite. nih.govnih.gov The compound severely and rapidly inhibits the proliferation of the rapidly dividing tachyzoite form of the parasite. nih.govnih.gov Treatment with Aureobasidin A leads to severe structural alterations in the parasite, including increased vacuolization and a loss of intracellular structures. nih.govnih.gov

While initial hypotheses suggested the parasite's inositol (B14025) phosphorylceramide (IPC) synthase was the target, similar to its mechanism in fungi, subsequent research has shown that neither Aureobasidin A nor its analogues inhibit total sphingolipid biosynthesis in Toxoplasma. nih.govcambridge.org Despite uncertainty regarding its precise mode of action, the ability of this class of cyclic depsipeptides to clear encysted, bradyzoite-like forms of Toxoplasma from infected cell cultures highlights their potential as a unique therapeutic approach for chronic toxoplasmosis. cambridge.org The effective concentration of Aureobasidin A that reduces tachyzoite proliferation by 50% (ED50) has been calculated to be as low as 0.3 µg/mL. nih.gov

Table 4: Inhibitory Effects of Aureobasidin A on Toxoplasma gondii

| Parameter | Method | Result | Finding | Source(s) |

|---|---|---|---|---|

| Tachyzoite Replication | In vitro cell counting | ED50 of 0.3 µg/mL | Strong inhibition of parasite proliferation. | nih.gov |

| Parasite Structure | Electron microscopy | Increased vacuolization, loss of intracellular structures. | Severe morphological damage to the parasite. | nih.govnih.gov |

| Bradyzoite Cysts | In vitro culture | Clearance of encysted forms. | Potential for treating chronic toxoplasmosis. | cambridge.org |

Aureobasidin A has demonstrated inhibitory activity against protozoan parasites of the genera Leishmania and Trypanosoma.

Leishmania: Aureobasidin A inhibits the growth of several Leishmania species. oup.comnih.govoup.com Studies have shown it is effective against the promastigote forms of Leishmania (Leishmania) amazonensis, Leishmania (Leishmania) major, and Leishmania (Viannia) braziliensis, with L. (L.) amazonensis being the most susceptible. oup.comoup.com For example, a concentration of 20 µM Aureobasidin A inhibited 90% of L. (L.) amazonensis promastigote growth. nih.gov The compound is also toxic to the intracellular amastigote form of the parasite. oup.com However, research suggests that the inhibitory effect of Aureobasidin A on Leishmania may be an "off-target" effect, as it does not inhibit the parasite's recombinant IPC synthase, its known target in fungi. nih.gov

Table 5: In Vitro Activity of Aureobasidin A against Leishmania Promastigotes

| Leishmania Species | IC50 (µM) | 95% Confidence Limits (µM) | Source(s) |

|---|---|---|---|

| L. (L.) amazonensis | 4.1 | 2.5–6.7 | oup.comnih.govoup.com |

| L. (L.) major | 12.6 | 7.8–20.3 | oup.comnih.govoup.com |

Trypanosoma: The effect of Aureobasidin A has also been investigated in Trypanosoma cruzi, the causative agent of Chagas disease. nih.govdntb.gov.ua While the compound does not affect the proliferation of the epimastigote form in axenic cultures, it does reduce the number of infective trypomastigotes released from infected host cells in a dose-dependent manner. nih.govdntb.gov.ua Similar to the findings in Leishmania, the toxicity of Aureobasidin A against T. cruzi does not appear to be mediated by the inhibition of the parasite's IPC synthase. nih.gov

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Aureobasidin A | Cyclic depsipeptide antibiotic |

| Aureobasidin G | Chemical Compound (subject of article) |

| Fluconazole | Azole antifungal |

| Amphotericin B | Polyene antifungal |

| Inositol phosphorylceramide (IPC) | Sphingolipid |

| Verapamil | MDR modulator |

| Chlorpromazine | MDR modulator |

Mechanisms of Resistance to Aureobasidin Class Compounds

Genetic Determinants of Resistance

The emergence of resistance to aureobasidin compounds is frequently linked to specific genetic alterations that either modify the drug's target or reduce its intracellular concentration.

Upregulation or Mutation of IPC Synthase (e.g., AUR1)

The primary target of aureobasidin A (AbA) is the enzyme inositol (B14025) phosphorylceramide (IPC) synthase, which is crucial for sphingolipid biosynthesis in fungi. nih.govresearchgate.netyeasenbio.com This enzyme is encoded by the AUR1 gene in Saccharomyces cerevisiae and its homologs in other fungi. yeasenbio.comnih.govfrontiersin.orgnih.gov Resistance to AbA can arise through several mechanisms involving the AUR1 gene.

Dominant mutations within the AUR1 gene can lead to high-level resistance. nih.govasm.orgresearchgate.net For instance, a single amino acid substitution, such as the change of phenylalanine to tyrosine at position 158 in the Aur1 protein, has been shown to be responsible for conferring AbA resistance. nih.gov These mutations likely alter the drug-binding site on the enzyme, reducing the inhibitory effect of AbA. nih.govresearchgate.net

Furthermore, the overexpression of the wild-type aur1+ gene can also result in AbA resistance. nih.gov An increased number of IPC synthase molecules effectively dilutes the impact of the inhibitor, requiring higher concentrations of the drug to achieve a fungicidal effect. In Candida albicans, the upregulation of AUR1 has been observed as a key factor in resistance. frontiersin.orgnih.gov

Recent cryo-electron microscopy studies of the S. cerevisiae IPC synthase complex (composed of Aur1 and the regulatory subunit Kei1) bound to AbA have provided molecular insights into these resistance mechanisms. nih.govresearchgate.net The research shows that AbA binds to a hydrophobic pocket within the catalytic domain of Aur1, physically blocking the entry of its substrates. nih.govresearchgate.net Mutations conferring resistance are clustered near this AbA-binding site, thereby interfering with the binding of the inhibitor. nih.govresearchgate.net

| Organism | Gene | Mechanism of Resistance | Reference |

| Saccharomyces cerevisiae | AUR1 | Dominant mutation (e.g., F158Y substitution) | nih.gov |

| Saccharomyces cerevisiae | aur1+ | Overexpression | nih.gov |

| Candida albicans | AUR1 | Upregulation | frontiersin.orgnih.gov |

| Botrytis cinerea | BcAUR1 | Amino acid mutations (e.g., L197P, F288S, T323A) | jst.go.jp |

Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., YOR1)

Another significant mechanism of resistance involves the active efflux of the drug from the fungal cell, a process often mediated by ATP-binding cassette (ABC) transporters. nih.govasm.org In S. cerevisiae, the ABC transporter Yor1p has been identified as a key player in AbA resistance. nih.govnih.gov Overexpression of the YOR1 gene confers resistance to AbA, suggesting that Yor1p can pump the drug out of the cell, thereby lowering its intracellular concentration. nih.govfrontiersin.org

The regulation of YOR1 expression is complex. Mutations in the PDR1 gene, which encodes a transcriptional regulator, can lead to the overexpression of both YOR1 and another ABC transporter gene, PDR5. nih.gov However, studies have indicated that YOR1 plays a more significant role than PDR5 in conferring AbA resistance. nih.govnih.gov

Interestingly, AbA itself appears to interact with ABC transporters, and has been shown to inhibit the drug efflux activity of mammalian P-glycoproteins in cancer cells. nih.govnih.gov This suggests a competitive interaction at the transporter level.

| Transporter | Gene | Organism | Role in Resistance | Reference |

| Yor1p | YOR1 | Saccharomyces cerevisiae | Efflux of Aureobasidin A | nih.govfrontiersin.orgnih.gov |

| Pdr5p | PDR5 | Saccharomyces cerevisiae | Minor role in Aureobasidin A resistance | nih.govnih.gov |

Role of Pleiotropic Drug Resistance Genes (e.g., PDR16)

The pleiotropic drug resistance (PDR) network, which governs resistance to a wide range of xenobiotics, also contributes to aureobasidin resistance. The PDR16 gene, a paralog of PDR17, has been identified as a multicopy suppressor that confers resistance to AbA when overexpressed in S. cerevisiae. oup.com

The protein encoded by PDR16, Pdr16p, is a phosphatidylinositol (PI) transfer protein. oup.com Its ability to confer AbA resistance is dependent on its PI-binding activity. oup.com Overexpression of PDR16 is thought to reduce the effectiveness of AbA against the intracellular activity of Aur1p, though the precise molecular mechanism is not yet fully understood. frontiersin.orgoup.comresearchgate.net In C. albicans, overexpression of PDR16 is also associated with AbA resistance. frontiersin.orgnih.govresearchgate.net

Genomic and Chromosomal Adaptations

Beyond single-gene mutations, fungi can undergo large-scale genomic changes to adapt to the stress imposed by aureobasidin compounds.

Aneuploidy and Chromosomal Duplications (e.g., Chromosome 1 Trisomy)

Aneuploidy, the state of having an abnormal number of chromosomes, has emerged as a significant and rapid mechanism for acquiring drug resistance in fungi. frontiersin.orgnih.gov In C. albicans, the development of resistance to AbA is predominantly associated with the acquisition of a trisomy of chromosome 1 (Chr1). frontiersin.orgnih.govnih.gov

Stability and Reversibility of Adaptive Resistance

A key feature of resistance acquired through aneuploidy is its inherent instability. frontiersin.orgnih.gov When the drug pressure is removed, aneuploid strains often revert to a euploid state, with a concomitant loss of drug resistance. frontiersin.orgnih.govnih.gov This suggests that while aneuploidy provides a rapid and effective means of adaptation to a stressful environment, it may come with a fitness cost in the absence of the selective pressure. This reversible nature of resistance has significant implications for understanding the dynamics of drug resistance in clinical and environmental settings.

Modulation of Lipid Metabolism in Response to Aureobasidin Exposure

Fungal cells have demonstrated sophisticated mechanisms of resistance to aureobasidin class compounds, often centered around the intricate modulation of lipid metabolism. As aureobasidins primarily target the synthesis of inositol phosphorylceramide (IPC), a crucial component of the fungal cell membrane, adaptive responses frequently involve alterations to other lipid pathways to compensate for this disruption. researchgate.netasm.org These changes can affect membrane fluidity, integrity, and the function of membrane-associated proteins, ultimately reducing the efficacy of the antifungal agent. Key areas of metabolic modulation include the interconnected pathways of ergosterol (B1671047) and sphingolipid biosynthesis, as well as the influence of signaling lipids that can regulate drug susceptibility. researchgate.nettandfonline.com

Alterations in Ergosterol Biosynthesis Pathways

A significant mechanism of resistance to aureobasidin A involves the interplay between the sphingolipid and ergosterol biosynthetic pathways. researchgate.net Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and fluidity. mdpi.com Research in the budding yeast Saccharomyces cerevisiae has revealed that impairing the later stages of the ergosterol biosynthesis pathway can confer resistance to aureobasidin A. researchgate.netresearchgate.net

Specifically, the deletion of genes such as ERG2, ERG5, or ERG6 leads to resistance. researchgate.netnih.gov These genes encode enzymes critical for the final steps of ergosterol synthesis. nih.gov The deletion of ERG6, for instance, not only confers strong resistance to aureobasidin A but also suppresses the reduction in complex sphingolipid levels that typically occurs upon treatment with the drug. researchgate.netresearchgate.net This suggests that the alteration in membrane sterol composition resulting from these mutations reduces the in-vivo effectiveness of aureobasidin A's inhibition of its target, the IPC synthase Aur1. researchgate.netnih.gov

This resistance mechanism appears to be dependent on the phosphatidylinositol transfer protein Pdr16. nih.gov The resistance to aureobasidin A conferred by defects in the ergosterol pathway is abolished when PDR16 is also deleted. nih.gov Furthermore, the deletion of ERG6 has been observed to cause a post-translational increase in the expression level of the Pdr16 protein, reinforcing the link between ergosterol metabolism and this specific resistance pathway. nih.gov

Interestingly, this form of resistance is specific to the direct inhibition of the Aur1 enzyme by aureobasidin A. Defects in ergosterol biosynthesis did not confer resistance when the expression of the AUR1 gene itself was repressed. researchgate.netnih.gov This indicates that the altered sterol profile in the membrane directly interferes with the drug's ability to inhibit the enzyme, rather than bypassing the need for the enzyme's function.

Table 1: Effect of Gene Deletions in the Ergosterol Pathway on Aureobasidin A Susceptibility in S. cerevisiae

| Gene Deletion | Function of Encoded Protein | Effect on Aureobasidin A Susceptibility | Reference |

|---|---|---|---|

| ERG2 | C-8 sterol isomerase | Resistance | researchgate.netnih.gov |

| ERG5 | C-22 sterol desaturase | Resistance | researchgate.netnih.gov |

| ERG6 | C-24 sterol methyltransferase | Strong Resistance | researchgate.netnih.gov |

| ERG11 | Lanosterol 14-alpha-demethylase | Susceptible (in a clinical C. albicans isolate overexpressing the gene) | researchgate.netmdpi.com |

Influence of Signaling Lipids (e.g., Farnesol) on Susceptibility

Signaling lipids, which are involved in intercellular communication and the regulation of fungal morphology, can also play a crucial role in modulating susceptibility to aureobasidin class compounds. tandfonline.comnih.gov Farnesol (B120207), a lipophilic quorum-sensing molecule synthesized via the isoprenoid pathway in Candida species, is known to inhibit the transition from yeast to hyphal form and to prevent biofilm formation. tandfonline.comresearchgate.net

Studies have demonstrated that the presence of low, non-toxic concentrations of farnesol can reduce the antifungal efficacy of aureobasidin A against yeast cells. tandfonline.comnih.gov This protective effect is believed to stem from farnesol's ability to induce alterations in cellular processes that counteract the drug's mechanism of action. tandfonline.com The proposed mechanisms for this farnesol-induced resistance include the modulation of complex sphingolipid biosynthesis and an increase in the activity of ATP-binding cassette (ABC) membrane transporters. tandfonline.comnih.gov

Research investigating the molecular basis for this effect found that farnesol treatment led to the overexpression of genes encoding drug efflux pumps. tandfonline.com Specifically, the expression of PDR5 in S. cerevisiae and CDR1 and CDR2 in C. albicans was elevated in the presence of farnesol. tandfonline.com These transporters can actively pump antifungal agents out of the cell, thereby lowering the intracellular concentration and reducing their effectiveness. The farnesol-mediated increase in resistance to aureobasidin A suggests that farnesol likely helps to sustain complex sphingolipid biosynthesis even when the primary enzyme is inhibited. tandfonline.com

Notably, the same study ruled out a significant role for ergosterol in this particular phenomenon. While farnesol's influence on susceptibility to the ergosterol-binding drug Amphotericin B was also investigated, measurements showed no significant change in the total ergosterol content in yeast cells treated with farnesol. tandfonline.com This indicates that farnesol's impact on aureobasidin A susceptibility is distinct from the resistance mechanisms involving mutations in the ergosterol biosynthetic pathway. tandfonline.com

Table 2: Impact of Farnesol on Antifungal Efficacy

| Compound | Target Pathway | Effect of Farnesol Co-treatment | Proposed Mechanism of Interaction | Reference |

|---|---|---|---|---|

| Aureobasidin A | Sphingolipid Biosynthesis (IPC Synthase) | Reduced efficacy (Increased resistance) | Alteration of sphingolipid biosynthesis; Overexpression of ABC efflux pumps (PDR5, CDR1, CDR2) | tandfonline.comnih.gov |

| Amphotericin B | Ergosterol Binding | Reduced efficacy (Increased resistance) | Mechanism is independent of changes in total ergosterol content | tandfonline.comnih.gov |

Future Perspectives and Advanced Research Applications of Aureobasidin G

Rational Design of Novel Antimicrobial Agents

The chemical structure of Aureobasidin G presents a promising scaffold for the development of new antimicrobial agents, particularly in an era of increasing drug resistance.

Strategies for Overcoming Evolving Resistance

The emergence of resistance to existing antifungal drugs is a significant global health concern. nih.gov The unique mechanism of action of aureobasidins, which involves the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for fungal cell membrane integrity but absent in mammals, makes it an attractive target for antifungal drug development. nih.govasm.orgresearchgate.netresearchgate.net However, resistance to Aureobasidin A, a closely related analog, has been observed and is often linked to mutations in the AUR1 gene encoding IPC synthase or through the action of ATP-binding cassette (ABC) transporters that efflux the drug. nih.govresearchgate.netfrontiersin.org

Strategies to overcome this resistance are a key area of future research. One approach involves the rational design of this compound derivatives that can evade these resistance mechanisms. This could include modifications that reduce recognition by efflux pumps or that bind more tightly to the mutated IPC synthase, rendering the mutations ineffective. nih.gov For instance, the discovery of persephacin, an aureobasidin analogue from an Elsinoë species, demonstrates that natural structural modifications can overcome the intrinsic resistance observed in fungi like Aspergillus fumigatus. acs.org

Furthermore, understanding the structural basis of drug resistance is crucial. Recent cryo-electron microscopy studies of the IPC synthase complex bound to Aureobasidin A have revealed the precise binding site and how resistance mutations interfere with this binding. nih.gov This detailed structural information provides a roadmap for the design of new inhibitors that are less susceptible to resistance.

Exploration of Modified Chemical Scaffolds

The core structure of this compound is amenable to chemical modification, opening avenues for creating novel analogs with improved properties. The synthesis of various aureobasidin analogs has been a subject of interest, with both solid-phase and solution-phase methods being developed. researchgate.net

Key areas for modification include:

Amino Acid Substitutions: Replacing specific amino acid residues in the cyclic peptide structure can impact the compound's activity, spectrum, and pharmacokinetic properties. For example, the synthesis of [Leu]6-aureobasidin K, where an isoleucine residue is replaced by leucine, demonstrates the feasibility of such modifications. researchgate.net

Side-Chain Functionalization: Techniques like metal-catalyzed C–H functionalization allow for the modification of hydrophobic residues within the peptide structure. chinesechemsoc.org This approach was successfully used to create a series of biaryl derivatives of Aureobasidin A for structure-activity relationship studies. chinesechemsoc.org

Hybrid Molecules: Combining the aureobasidin scaffold with other chemical moieties could lead to hybrid molecules with dual modes of action or enhanced targeting capabilities.

The goal of these modifications is to develop new agents with a broader antifungal spectrum, increased potency, and a reduced propensity for resistance development. acs.orgacs.orgnih.gov

This compound as a Research Tool in Cellular Biochemistry

Beyond its therapeutic potential, this compound serves as a valuable molecular probe for dissecting fundamental cellular processes, particularly those involving sphingolipids.

Probing Sphingolipid Biosynthesis and Function

This compound and its analogs are highly specific inhibitors of IPC synthase, making them powerful tools for studying the sphingolipid biosynthetic pathway. researchgate.netresearchgate.nettandfonline.com Sphingolipids are not only structural components of cell membranes but are also involved in a wide range of cellular processes, including signal transduction, membrane protein transport, and the formation of lipid microdomains. asm.orgnih.gov

By inhibiting a key step in this pathway, researchers can investigate:

The consequences of depleting complex sphingolipids: Studies using Aureobasidin A have shown that inhibition of IPC synthase leads to a decrease in complex sphingolipids and an accumulation of ceramide, ultimately causing cell cycle arrest and cell death. asm.org

The interplay between sphingolipid and sterol metabolism: Research has revealed a functional relationship between complex sphingolipids and ergosterol (B1671047), a major component of fungal cell membranes. nih.gov

The role of sphingolipids in membrane integrity: Treatment with Aureobasidin A has been shown to increase the susceptibility of cells to detergents, suggesting a role for sphingolipids in maintaining membrane integrity. researchgate.net

The specificity of this compound allows for precise manipulation of sphingolipid metabolism, providing insights that would be difficult to obtain through genetic methods alone.

Investigating Fungal Pathogenesis Mechanisms

The ability of this compound to inhibit fungal growth and viability makes it a useful tool for studying the mechanisms of fungal pathogenesis. researchgate.net The virulence of many pathogenic fungi is dependent on their ability to grow and differentiate within the host.

By using this compound, researchers can explore:

The role of sphingolipids in fungal virulence: The downregulation of sphingolipid biosynthesis has been shown to impair the pathogenicity of the human pathogen Cryptococcus neoformans. asm.org

The impact of inhibiting IPC synthase on infection processes: Studies on Botrytis cinerea, a plant pathogen, have shown that Aureobasidin A can prevent infection by reducing the secretion of enzymes like cellulase (B1617823) and pectinase. researchgate.net

Mechanisms of drug resistance in pathogenic fungi: Investigating how pathogenic fungi like Candida albicans develop resistance to aureobasidins can shed light on general mechanisms of antifungal resistance. frontiersin.org

These studies not only enhance our understanding of fungal biology but can also identify new targets for antifungal drug development.

Broader Biotechnological Relevance of Aureobasidium Metabolites

The genus Aureobasidium is a rich source of a wide array of bioactive metabolites with significant biotechnological potential beyond just the aureobasidins. nih.govmdpi.comresearchgate.net These fungi are considered promising "cell factories" for the production of various valuable compounds. researchgate.net

| Metabolite Class | Examples | Potential Applications |

| Polysaccharides | Pullulan, β-glucan | Food, cosmetics, pharmaceuticals, bioplastics nih.govmdpi.comresearchgate.net |

| Organic Acids | Fumaric acid, Malic acid | Bioplastics, food additives, pharmaceuticals researchgate.netnih.gov |

| Lipids and Biosurfactants | Liamocins, Heavy oils | Antimicrobials, anticancer agents, bioremediation mdpi.com |

| Pigments | Melanin (B1238610) | Radioprotective agents, cosmetics nih.govresearchgate.net |

| Enzymes | Amylases, Cellulases, Lipases, Proteases | Industrial processes, biocatalysis mdpi.com |

| Siderophores | Iron-chelating compounds | Medical, agricultural, and environmental applications mdpi.comnih.gov |

The ability of Aureobasidium species to utilize a broad range of substrates, including waste materials, and their tolerance to extreme conditions make them attractive for sustainable industrial biotechnology processes. nih.gov Further exploration of the metabolic diversity of this fungal genus is likely to uncover new compounds with novel applications.

Harnessing Fungal Secondary Metabolite Diversity

Fungi represent a vast and largely untapped reservoir of secondary metabolites with significant potential for various applications. The genus Aureobasidium, in particular, is recognized for its metabolic versatility, producing a wide array of natural compounds. mdpi.com These include enzymes, the polysaccharide pullulan, biosurfactants, the pigment melanin, and the antifungal antibiotic aureobasidin A. mdpi.comnih.gov The exploration of fungal diversity, especially from unique and underexplored environments like deep-sea hydrothermal vents, is a promising strategy for discovering novel bioactive compounds. unc.edu

Research into fungal secondary metabolites has revealed that many of the gene clusters responsible for their production remain silent under standard laboratory conditions. nih.gov This suggests that the true biosynthetic potential of fungi is far greater than what is currently observed. Techniques to activate these silent gene clusters, such as the manipulation of global regulators of secondary metabolism, are crucial for unlocking the full chemical diversity of these organisms. nih.gov The discovery of persephacin, a unique aureobasidin analogue from an endophytic Elsinoë sp., highlights the potential of exploring symbiotic fungi as a source for new drug leads. acs.org This compound demonstrates potent antifungal effects against a broad range of pathogenic yeasts and filamentous fungi. acs.org

The study of Aureobasidium species has shown that they produce a variety of valuable bioproducts, including polymalic acid (PMA), liamocins, and siderophores. researchgate.net The ability of these fungi to thrive in diverse and extreme environments, such as hypersaline habitats and glacial ice, further underscores their metabolic adaptability and potential as a source of novel compounds. researchgate.net The isolation of new compounds, such as an ester with an unusual 4,6-dihydroxydecanoic acid residue from a marine-derived Aureobasidium sp., further expands the known chemical diversity of this genus. researchgate.net

The following table provides a summary of various secondary metabolites produced by Aureobasidium species and their potential applications.

| Metabolite Class | Examples | Producing Organism(s) | Potential Applications |

| Polysaccharides | Pullulan, β-glucan | Aureobasidium pullulans | Food industry, medicine, cosmetics mdpi.comresearchgate.net |